Cyclopropanesulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

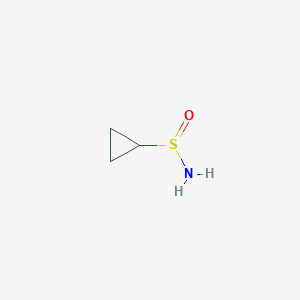

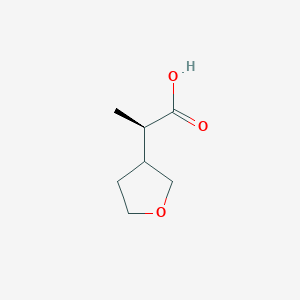

Cyclopropanesulfinamide is a chemical compound with the molecular formula C3H7NO2S . It has an average mass of 121.158 Da and a monoisotopic mass of 121.019745 Da . It’s also known as Cyclopropanesulfonyl amide .

Synthesis Analysis

Arylsulfonamides, such as this compound, have been found to react with cyclopropane diesters under simple base treatment to give α-arylated pyrrolidinones . This one-pot process comprises three steps: nucleophilic ring-opening of the cyclopropane, reaction of the resulting enolate in a Smiles-Truce aryl transfer, and lactam formation .Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique arrangement of atoms. It consists of a cyclopropane ring attached to a sulfinamide group . The exact structure can be analyzed using various techniques such as NMR, IR, MS, and others .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are influenced by various factors. The reactivity of this compound can be analyzed using different methods, including thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and experimental measurements .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a flash point of 112.9±22.6 °C . It has a molar refractivity of 26.3±0.4 cm3, and a polar surface area of 69 Å2 . It also has a molar volume of 83.8±5.0 cm3 .Scientific Research Applications

Stereoselective Cyclopropanation Reactions

Cyclopropane rings are fundamental elements in natural and synthetic compounds, attributed to their unique bonding features and high strain. Researchers have developed various stereoselective cyclopropanation methods to synthesize cyclopropane-containing compounds, which are pivotal in studying enzyme mechanisms and serving as synthetic intermediates. These methods include halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences, aiming for enantioselective synthesis of cyclopropanes (Lebel et al., 2003).

Biological Activities of Cyclopropane Derivatives

Cyclopropane derivatives exhibit a broad spectrum of biological activities, including enzyme inhibition, and possess insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral properties. This diversity underscores their potential in developing new therapeutic agents (Salaün, 2000).

Asymmetric Synthesis of Cyclopropylamines

The treatment of chiral N-sulfinyl alpha-chloro ketimines with Grignard reagents leads to the synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides. This process showcases the versatility of cyclopropanesulfinamide derivatives in synthesizing chiral compounds, crucial for pharmaceutical applications (Denolf et al., 2007).

Cyclopropyl Rings in Drug Development

The incorporation of cyclopropyl rings in drug molecules has been increasingly recognized for its ability to enhance drug properties. The cyclopropane ring imparts coplanarity, strong C-H bonds, and enhanced π-character to C-C bonds, addressing challenges in drug discovery such as enhancing potency and reducing off-target effects (Talele, 2016).

Synthesis of Cyclopropane Amino Acids

Researchers have developed a method for the high-yielding preparation of cyclopropane amino acids, demonstrating the synthetic utility of cyclopropanes in constructing complex molecules. This method involves cyclopropanation of dehydroamino acids using diazo compounds, illustrating the role of cyclopropane structures in synthesizing biologically relevant compounds (Adams et al., 2003).

Mechanism of Action

While the exact mechanism of action for Cyclopropanesulfinamide is not specified, sulfonamides, a class of compounds to which it belongs, are known to be synthetic bacteriostatic antibiotics. They competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Properties

IUPAC Name |

cyclopropanesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c4-6(5)3-1-2-3/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRKPATFBGNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)

![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)

![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)